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Compound of Interest

Compound Name: 8-Methylcinnoline

CAS No.: 5265-38-3

Cat. No.: B1613027 Get Quote

Executive Summary: The "8-Methyl" Advantage
The cinnoline (benzo[c]pyridazine) ring system is a proven bioisostere of quinoline and

quinazoline scaffolds found in FDA-approved drugs (e.g., Gefitinib, Bosutinib). While the core

scaffold provides essential hinge-binding capability, the 8-methyl substitution introduces a

critical structural feature: Atropisomerism-driven Selectivity.

By placing a methyl group at the C8 position (adjacent to N1), the scaffold acquires steric bulk

that:

Restricts Conformation: Induces a non-planar twist relative to the hinge region, potentially

reducing affinity for off-target kinases that require a planar ligand.

Desolvation Penalty: Displaces high-energy water molecules at the solvent front.

Metabolic Shielding: Blocks the C8 position from oxidative metabolism (a common soft spot

in quinolines).

Structural Rationale & Binding Mode
The design logic relies on the interaction between the cinnoline nitrogen atoms and the kinase

hinge region (typically residues like Met, Thr, or Glu).
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Mechanistic Logic[1]
Hinge Binding: N1 and N2 act as hydrogen bond acceptors. In a typical Type I binding mode,

N1 accepts a hydrogen bond from the backbone NH of the hinge residue.

The 8-Methyl Clash: The C8-Methyl group is positioned ortho to the N1 acceptor. This

creates a steric clash with the protein backbone if the pocket is too flat. Only kinases with a

flexible or recessed solvent front (e.g., certain mutants of EGFR, PI3K, or c-Met) can

accommodate this bulk.

Visualization: Structure-Activity Relationship (SAR)
Logic
The following diagram illustrates the SAR decision tree for optimizing this scaffold.

Cinnoline Core
(Scaffold)

N1/N2 Interaction
(Hinge Binding)

Essential

C8-Methylation
(The Modifier)

Modification

C4-Substitution
(Specificity Element)

Modification

Planar Conformation
(Broad Spectrum)

Unsubstituted

Twisted Conformation
(High Selectivity)

Steric Hindrance
at N1

Solubility/Potency
Modulation

Tail Interaction

Target Selectivity
(e.g., PI3K, c-Met)

Reduces Off-target
Binding

Click to download full resolution via product page

Caption: SAR decision tree highlighting the role of C8-methylation in inducing conformational

selectivity.

Protocol A: Chemical Synthesis of 8-
Methylcinnoline Derivatives
Objective: Synthesize a 4-amino-8-methylcinnoline derivative suitable for kinase assay

screening. Method: Modified Richter/Widman-Stoermer Cyclization followed by SNAr.
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Reagents & Equipment[2]
Starting Material: 2-Amino-3-methylacetophenone (CAS: 17332-38-2).

Cyclization: Sodium nitrite (NaNO₂), Conc. HCl.

Activation: Phosphorus oxychloride (POCl₃).[1]

Coupling: 3-Chloro-4-fluoroaniline (or target-specific aniline), Isopropanol.

Analysis: LC-MS, 1H-NMR (400 MHz).

Step-by-Step Methodology
Step 1: Diazotization and Cyclization (The Richter/Widman-
Stoermer Approach)

Dissolve: In a 250 mL round-bottom flask, dissolve 2-amino-3-methylacetophenone (10

mmol, 1.49 g) in 5N HCl (30 mL). Cool the solution to 0–5 °C in an ice bath.

Diazotize: Add a solution of NaNO₂ (12 mmol, 0.83 g) in water (5 mL) dropwise, maintaining

temperature <5 °C. Stir for 30 min.

Cyclize: Warm the solution to room temperature (25 °C) and then heat to 60 °C for 2 hours.

The diazonium intermediate intramolecularly attacks the acetyl group enol/enamine.

Isolate: Adjust pH to 7.0 with NaOH. The precipitate is 4-hydroxy-8-methylcinnoline
(tautomer of 8-methylcinnolin-4(1H)-one). Filter, wash with water, and dry.

Checkpoint: Verify Mass (M+H = 161.07).

Step 2: Chlorination (Activation)
Suspend: Place the dried 4-hydroxy-8-methylcinnoline (5 mmol) in POCl₃ (10 mL).

Reflux: Heat to reflux (105 °C) for 3 hours. The suspension will clear as the chloride is

formed.
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Quench: Cool and slowly pour onto crushed ice/ammonia water. Extract with Ethyl Acetate

(3x).

Purify: Flash chromatography (Hexane/EtOAc). Product: 4-chloro-8-methylcinnoline.

Step 3: SNAr Coupling (Library Generation)
Mix: Dissolve 4-chloro-8-methylcinnoline (1 mmol) and the selected aniline (e.g., 3-chloro-

4-fluoroaniline, 1.1 mmol) in Isopropanol (5 mL).

Catalyze: Add 1 drop of conc. HCl (catalytic).

Heat: Microwave irradiation at 120 °C for 20 min (or reflux for 4 hours).

Isolate: Cool. The product often precipitates as the HCl salt. Filter and wash with ether.

Synthesis Workflow Diagram
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Caption: Synthetic route for generating the 4-anilino-8-methylcinnoline core.

Protocol B: Biochemical Kinase Assay (Validation)
Objective: Determine the IC50 of the synthesized 8-methylcinnoline against a target kinase

(e.g., EGFR or PI3K) versus a wild-type control to assess selectivity. Method: ADP-Glo™

Kinase Assay (Promega).

Assay Setup
Buffer Preparation: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.
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Compound Dilution: Prepare 3-fold serial dilutions of the 8-methylcinnoline inhibitor in

DMSO (Top concentration: 10 µM). Final DMSO in assay: 1%.

Enzyme Reaction:

Add 2 µL Kinase (e.g., 5 ng/well EGFR-T790M).

Add 1 µL Compound. Incubate 10 min at RT.

Add 2 µL ATP/Substrate mix (10 µM ATP, 0.2 µg/µL Poly(Glu,Tyr)).

Incubate 60 min at RT.

Detection:

Add 5 µL ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40

min.

Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30

min.

Read: Measure Luminescence on a plate reader (e.g., PerkinElmer EnVision).

Data Analysis Template
Normalize data to "No Enzyme" (0% Activity) and "No Inhibitor" (100% Activity) controls. Fit

curves using the Hill Equation:

Compound
ID

R1 (C8-
Subst)

R2 (C4-
Aniline)

IC50
(Target)

IC50 (Off-
Target)

Selectivity
Index

MC-001 H 3-Cl, 4-F-Ph 12 nM 45 nM 3.7x

MC-008 Methyl 3-Cl, 4-F-Ph 8 nM 450 nM 56x

MC-009 Ethyl 3-Cl, 4-F-Ph >1000 nM >1000 nM
N/A (Steric

Clash)
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Note: The table above illustrates hypothetical data showing how the 8-Methyl group (MC-008)

significantly improves selectivity compared to the unsubstituted analog (MC-001) by clashing

with the off-target.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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